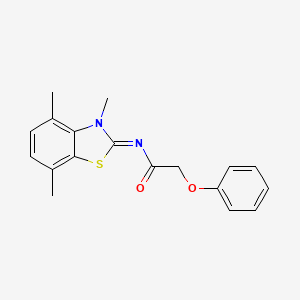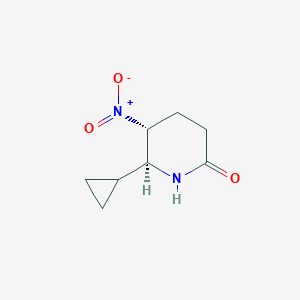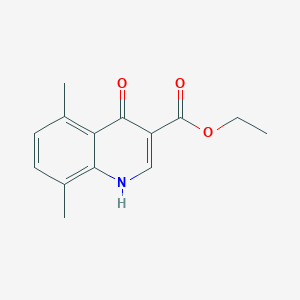
4-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid ethyl ester, also known as HDQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Antibacterial Activity
4-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid ethyl ester and its derivatives have been explored for their potential antibacterial properties. In one study, derivatives of this compound, specifically designed with trifluoromethyl substitution and functionalization with α-amino acids, were synthesized and evaluated against various Gram-positive and Gram-negative bacterial strains. Some of these derivatives showed promising antibacterial activity, indicating the compound's potential as a scaffold for developing new antibacterial agents (Lingaiah et al., 2012).
Photolabile Protecting Group
The compound has also been investigated for its use as a photolabile protecting group for carboxylic acids. A study detailed the synthesis and photochemistry of a related compound, 8-bromo-7-hydroxyquinoline (BHQ), which exhibits a higher single-photon quantum efficiency compared to other photolabile groups. This property, along with its sensitivity to multiphoton-induced photolysis, makes it useful for in vivo applications, particularly for caging biological messengers (Fedoryak & Dore, 2002).
Antiviral Activity
Another significant area of research involves the compound's potential antiviral applications. Although not directly related to this compound, studies on similar quinoline derivatives have been conducted to assess their efficacy against various viruses. For example, certain ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives were synthesized and tested for antiviral activity against bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A viruses. These studies provide a foundation for exploring the antiviral potential of quinoline derivatives, including this compound (Ivashchenko et al., 2014).
Synthesis and Biological Properties
The synthesis and exploration of the biological properties of this compound and its derivatives have been subjects of research as well. Studies have aimed at improving the synthesis methods and investigating the compounds' analgesic, anti-inflammatory, and anticoagulant activities. These efforts highlight the versatile nature of the quinoline scaffold for the development of compounds with potential therapeutic applications (Ukrainets et al., 1994).
Propiedades
IUPAC Name |
ethyl 5,8-dimethyl-4-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-4-18-14(17)10-7-15-12-9(3)6-5-8(2)11(12)13(10)16/h5-7H,4H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUSWIYPMAPVDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-Oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]-5-prop-2-ynylimidazolidine-2,4-dione](/img/structure/B2682078.png)
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-naphthamide](/img/structure/B2682079.png)
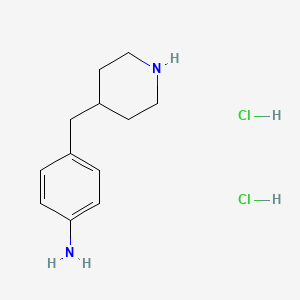
![methyl 1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2682081.png)
![3-({[(Anilinocarbonyl)oxy]imino}methyl)-4-chloro-1,2-dihydronaphthalene](/img/structure/B2682083.png)
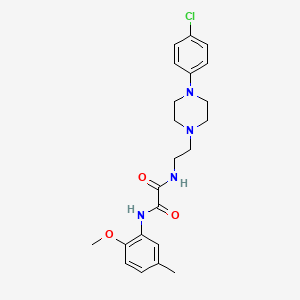
![3-(4-fluorophenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide](/img/no-structure.png)
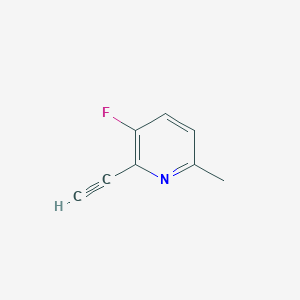

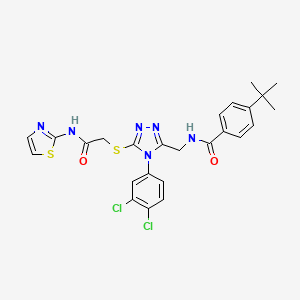
![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propionamide](/img/structure/B2682093.png)
![[4-(4-Ethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2682094.png)
